
Einecs 303-681-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of phosphoric acid, 2-ethylhexyl ester, compound with 2-ethyl-1-hexanamine involves the esterification of phosphoric acid with 2-ethylhexanol, followed by the reaction with 2-ethyl-1-hexanamine. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Phosphoric acid, 2-ethylhexyl ester, compound with 2-ethyl-1-hexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield different amine derivatives.
Substitution: It can undergo substitution reactions where the ester or amine groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphoric acid, 2-ethylhexyl ester, compound with 2-ethyl-1-hexanamine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research explores its potential therapeutic applications, particularly in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of surfactants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, 2-ethylhexyl ester, compound with 2-ethyl-1-hexanamine involves its interaction with molecular targets such as enzymes and cellular membranes. The ester and amine groups facilitate binding to specific sites, leading to alterations in biochemical pathways. This compound may also induce changes in cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Phosphoric acid, 2-ethylhexyl ester, compound with 2-ethyl-1-hexanamine can be compared with similar compounds such as:
Phosphoric acid, 2-ethylhexyl ester: Lacks the amine component, leading to different chemical properties and applications.
2-ethylhexyl phosphate: Another ester derivative with distinct reactivity and uses.
2-ethyl-1-hexanamine: The amine component alone, which has different biological and chemical properties. The uniqueness of Einecs 303-681-5 lies in its combined ester and amine functionalities, which confer specific reactivity and versatility in various applications.
Propriétés
Numéro CAS |
94201-90-8 |
|---|---|
Formule moléculaire |
C16H38NO4P |
Poids moléculaire |
339.45 g/mol |
Nom IUPAC |
2-ethylhexan-1-amine;2-ethylhexyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19N.C8H19O4P/c1-3-5-6-8(4-2)7-9;1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7,9H2,1-2H3;8H,3-7H2,1-2H3,(H2,9,10,11) |
Clé InChI |
VHXSUAYPMZIIJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN.CCCCC(CC)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




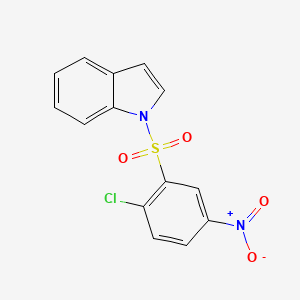
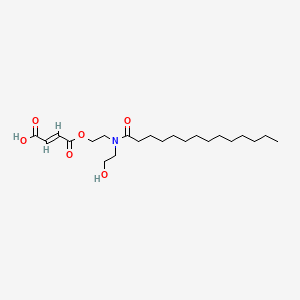
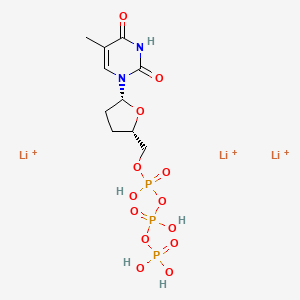
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
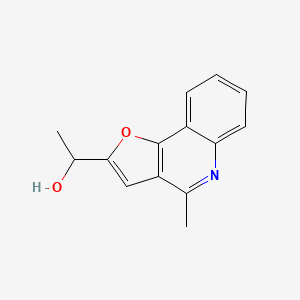
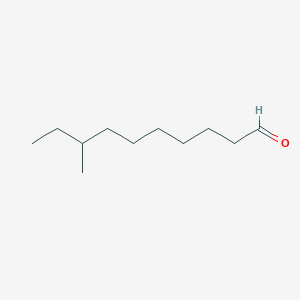
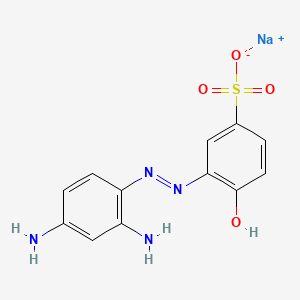

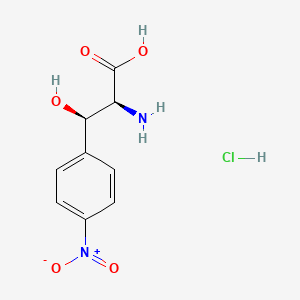
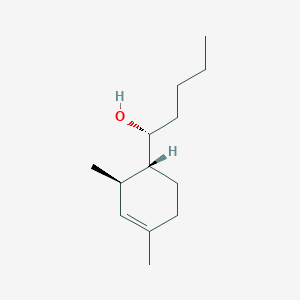

![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)
